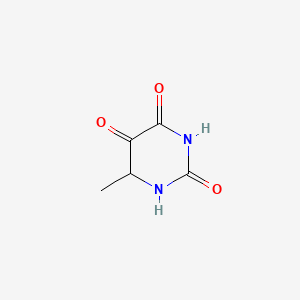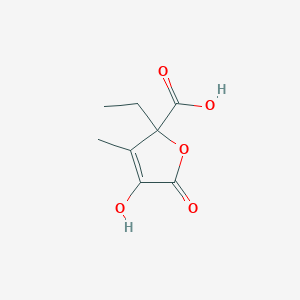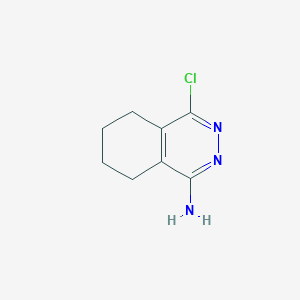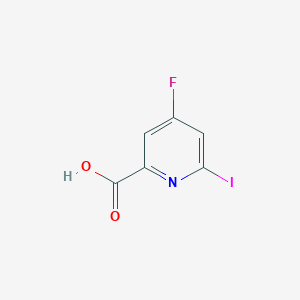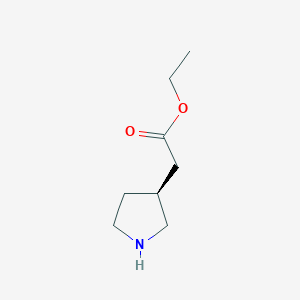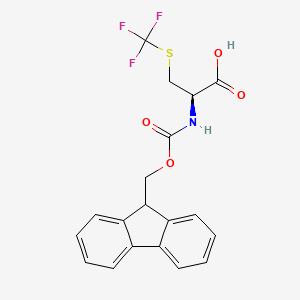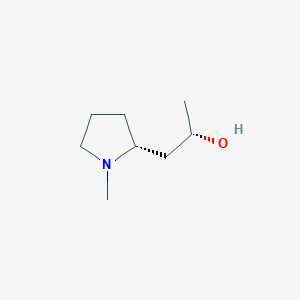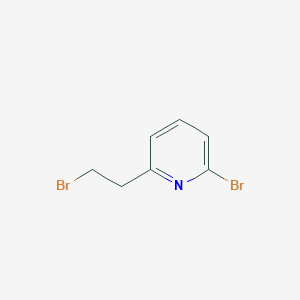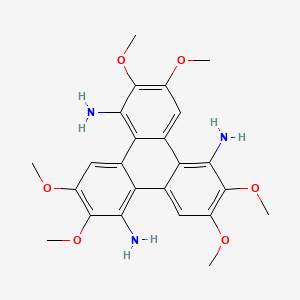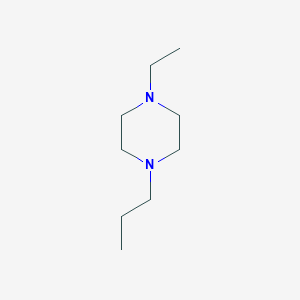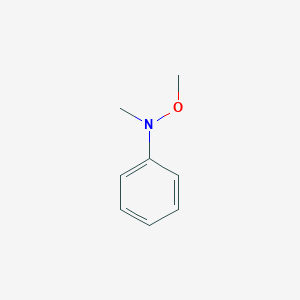
N,O-dimethyl-N-phenylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-dimethyl-N-phenylhydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of both methyl and phenyl groups attached to the nitrogen atom, and a hydroxyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N,O-dimethyl-N-phenylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of N-phenylhydroxylamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,O-dimethyl-N-phenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenyl-N-methylnitrosoamine.
Reduction: It can be reduced to N-phenyl-N-methylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-phenyl-N-methylnitrosoamine.
Reduction: N-phenyl-N-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,O-dimethyl-N-phenylhydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs, especially those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which N,O-dimethyl-N-phenylhydroxylamine exerts its effects involves its ability to donate or accept electrons, making it a versatile intermediate in redox reactions. Its molecular targets include various enzymes and receptors, where it can modulate their activity through covalent or non-covalent interactions. The pathways involved often include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
N,O-dimethylhydroxylamine: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.
N-phenylhydroxylamine: Lacks the methyl groups, resulting in different reactivity and solubility properties.
N-methyl-N-phenylhydroxylamine: Contains only one methyl group, leading to intermediate properties between N,O-dimethyl-N-phenylhydroxylamine and N-phenylhydroxylamine.
Uniqueness
This compound is unique due to the presence of both methyl and phenyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in selective organic transformations and as a building block for complex molecule synthesis.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H11NO/c1-9(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
WMTJSRRNAJDUNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
